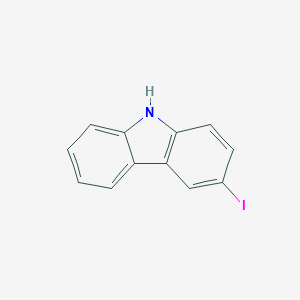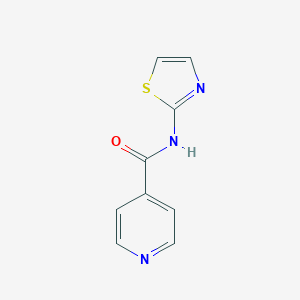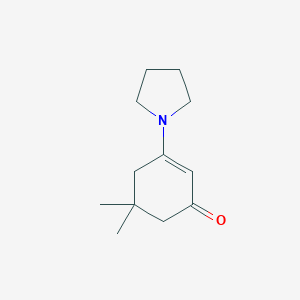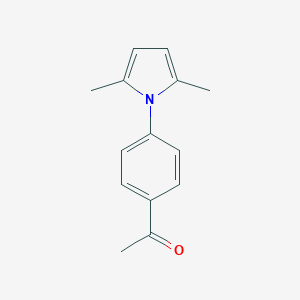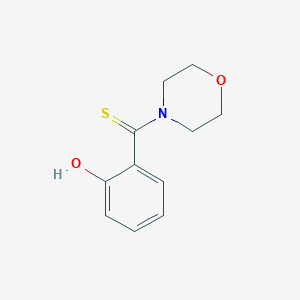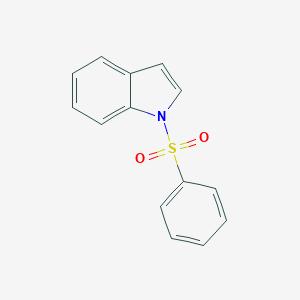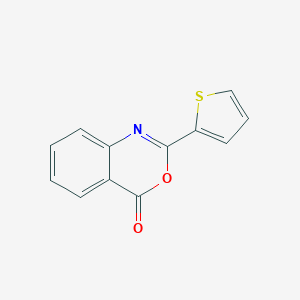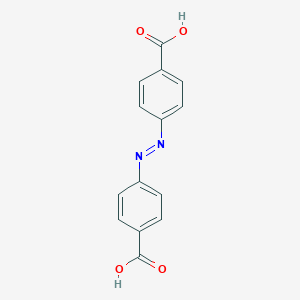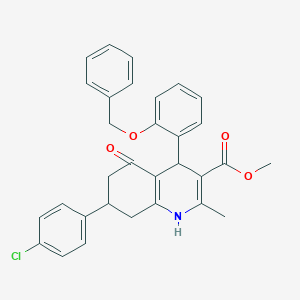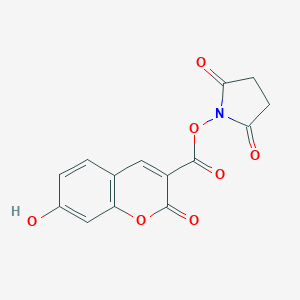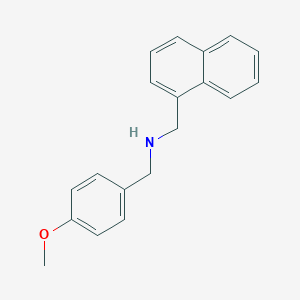
N-(2-ethoxyphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-methylpropanamide, also known as etomidate, is a sedative-hypnotic drug that is commonly used in anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and has since been used as an alternative to barbiturates and benzodiazepines due to its rapid onset of action and short duration of effect.
Mecanismo De Acción
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to GABA-A receptors and increases the opening of chloride ion channels, leading to hyperpolarization of neurons and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory function, making it an ideal choice for patients with unstable hemodynamics. It has also been shown to have minimal effects on renal and hepatic function. However, N-(2-ethoxyphenyl)-2-methylpropanamide has been shown to suppress the adrenal gland's production of cortisol, which can lead to adrenal insufficiency in critically ill patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, making it ideal for studying acute effects. It also has minimal effects on cardiovascular and respiratory function, allowing for the study of other physiological systems. However, N-(2-ethoxyphenyl)-2-methylpropanamide's effects on the adrenal gland's production of cortisol can limit its use in studies involving the hypothalamic-pituitary-adrenal axis.
Direcciones Futuras
Future research on N-(2-ethoxyphenyl)-2-methylpropanamide could focus on developing new formulations that minimize its effects on the adrenal gland's production of cortisol. Additionally, studies could investigate the use of N-(2-ethoxyphenyl)-2-methylpropanamide in combination with other drugs to enhance its sedative and analgesic effects. Finally, research could focus on the use of N-(2-ethoxyphenyl)-2-methylpropanamide in novel applications, such as in the treatment of psychiatric disorders or in the study of neural circuits involved in consciousness.
Métodos De Síntesis
Etomidate is synthesized through a multi-step process starting with the reaction of 2-ethoxybenzoyl chloride with methylamine to form N-(2-ethoxybenzoyl)-N-methylglycine methyl ester. This intermediate is then reacted with 2,2-dimethyl-1,3-propanediol to form N-(2-ethoxyphenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
Etomidate has been extensively studied for its use in anesthesia and sedation. It is commonly used in surgical procedures, especially in patients with cardiovascular or respiratory instability, due to its rapid onset of action and short duration of effect. Etomidate has also been studied for its use in critical care settings, such as in the treatment of status epilepticus, traumatic brain injury, and severe asthma exacerbations.
Propiedades
Número CAS |
71182-39-3 |
|---|---|
Nombre del producto |
N-(2-ethoxyphenyl)-2-methylpropanamide |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11-8-6-5-7-10(11)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
Clave InChI |
AUYQKNAVPJPXNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




